(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride
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Overview
Description
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is a chemical compound that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions. The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as solid-phase synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The morpholine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives such as:
Morpholine: A simpler compound with a similar ring structure but lacking the additional functional groups.
N-methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-morpholineethanol: A compound with an ethanol group attached to the morpholine ring.
Uniqueness
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is unique due to its specific stereochemistry and the presence of both morpholine and diol functional groups. This combination allows for unique interactions with biological targets and makes it a valuable compound in various research applications .
Properties
IUPAC Name |
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-4-5(9)6-3-7-1-2-10-6;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXAJCRSBMLON-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)[C@H](CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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